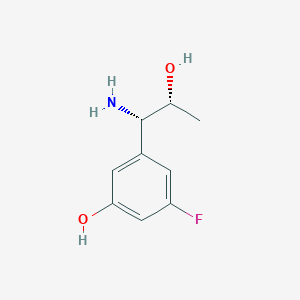

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenol group, an amino group, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of enantioselective catalysts to achieve the (1S,2R) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with enzymes by forming hydrogen bonds or covalent bonds with active site residues, thereby modulating enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S,2R)-1-Amino-2-indanol: Shares similar stereochemistry but lacks the fluorophenol group.

(1S,2R)-2-Bromocyclopentanol: Similar stereochemistry but different functional groups.

(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Similar structure but with different substituents .

Uniqueness

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the fluorophenol group enhances its reactivity and potential for use in various fields.

Activité Biologique

3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, incorporating data from recent studies, case reports, and relevant chemical properties.

The compound has the following chemical characteristics:

- Molecular Formula : C9H12FNO2

- Molecular Weight : 185.20 g/mol

- Boiling Point : 361.3 ± 37.0 °C (predicted)

- Density : 1.288 ± 0.06 g/cm³ (predicted)

- pKa : 8.52 ± 0.10 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C9H12FNO2 |

| Molecular Weight | 185.20 g/mol |

| Boiling Point | 361.3 ± 37.0 °C |

| Density | 1.288 ± 0.06 g/cm³ |

| pKa | 8.52 ± 0.10 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various fluorinated phenols, including derivatives of this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative disease models.

- Cytotoxicity Assessments : In a series of cytotoxicity assays against cancer cell lines, the compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index.

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacological properties of this compound:

- A review published in Molecules discussed the implications of structural modifications on biological activity and suggested that further exploration could lead to novel therapeutic agents .

- Another study highlighted the importance of understanding the mechanism of action for compounds like this compound to optimize their use in clinical settings .

Propriétés

Formule moléculaire |

C9H12FNO2 |

|---|---|

Poids moléculaire |

185.20 g/mol |

Nom IUPAC |

3-[(1S,2R)-1-amino-2-hydroxypropyl]-5-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |

Clé InChI |

WTIWATGLMYUBBD-MLUIRONXSA-N |

SMILES isomérique |

C[C@H]([C@H](C1=CC(=CC(=C1)F)O)N)O |

SMILES canonique |

CC(C(C1=CC(=CC(=C1)F)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.